![molecular formula C18H14Cl2F6N2OS B2837070 N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 478258-85-4](/img/structure/B2837070.png)

N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

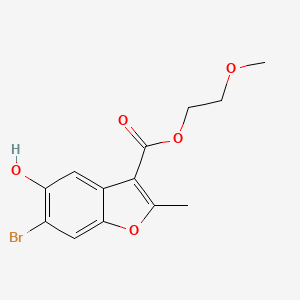

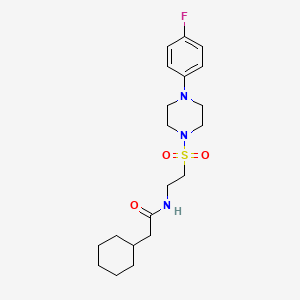

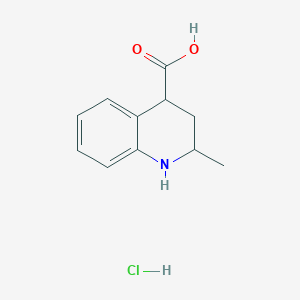

N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C18H14Cl2F6N2OS and its molecular weight is 491.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dye-Sensitized Solar Cells

Thiourea derivatives, including those similar to the compound , have been utilized in the construction of gel polymer electrolytes for dye-sensitized solar cells (DSSCs). These derivatives, synthesized using cost-effective methods and confirmed through various spectroscopy techniques, have shown potential in enhancing solar to electric conversion efficiency. For example, a specific thiourea derivative doped with Co2+/Co3+ and hydroxypropyl cellulose demonstrated a notable efficiency increase in DSSCs under sunlight irradiation (Karthika et al., 2019).

Molecular Structure and Chemical Properties

Research on thiourea derivatives, including structural analysis through X-ray diffraction and theoretical studies using various software packages, has contributed to understanding their molecular structure, vibrational frequencies, and chemical properties. This includes the analysis of charge transfer within molecules and potential reactive centers, which can inform their use in various chemical applications (Mary et al., 2016).

Bioremediation Technologies

Thiourea derivatives have been explored in the context of bioremediation, specifically in the degradation and mineralization of certain herbicides in contaminated soils. The combination of these derivatives with bacterial consortia shows promise in enhancing the biodegradation efficiency, potentially leading to complete mineralization in soil systems (Villaverde et al., 2012).

Antibacterial and Anti-HIV Studies

Novel thiourea derivatives have been synthesized and tested for their antibacterial and anti-HIV activities. Their structural characteristics have been established through spectroscopic techniques, demonstrating their potential in the development of new antimicrobial agents and treatments for HIV (Patel et al., 2007).

Antipathogenic Activity

Thiourea derivatives have been shown to possess significant antipathogenic activities, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This highlights their potential in the development of anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Organocatalysis

In the field of organic chemistry, thiourea derivatives have been employed as catalysts, especially in hydrogen bonding catalysis. They have been effective in chemoselective oxidation processes, demonstrating their versatility as catalysts in various organic transformations (Russo & Lattanzi, 2009).

Eigenschaften

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2F6N2OS/c19-12-5-4-10(14(20)7-12)8-28(9-15(29)18(24,25)26)16(30)27-13-3-1-2-11(6-13)17(21,22)23/h1-7,15,29H,8-9H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUSWONWSQBBED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)N(CC2=C(C=C(C=C2)Cl)Cl)CC(C(F)(F)F)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2F6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride](/img/structure/B2836988.png)

![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836990.png)

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2836992.png)

![1,7-dimethyl-3-(2-oxopropyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836998.png)

![5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2837001.png)